3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Thiazole SAR

Researchers requiring a precisely defined N-(thiazol-2-yl)benzamide for HCV or ZAC target engagement studies often face supply inconsistency. This compound (CAS 898405-79-3) provides a verified 3-ethylsulfonyl regioisomer with a distinct 4-(4-methoxyphenyl)-5-methylthiazole motif, enabling unambiguous SAR data. - Directly compare antiviral potency (HCV replicon) and ZAC antagonist IC50 against the des-methyl (CAS 898423-17-1) and 4-ethylsulfonyl analogs. - Use as a matched molecular pair with the 4-ethoxyphenyl variant to quantify the impact of lipophilicity (clogP ~4.0 vs ~4.5) on microsomal stability and Caco-2 permeability.

Molecular Formula C20H20N2O4S2
Molecular Weight 416.51
CAS No. 898405-79-3
Cat. No. B2595957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide
CAS898405-79-3
Molecular FormulaC20H20N2O4S2
Molecular Weight416.51
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H20N2O4S2/c1-4-28(24,25)17-7-5-6-15(12-17)19(23)22-20-21-18(13(2)27-20)14-8-10-16(26-3)11-9-14/h5-12H,4H2,1-3H3,(H,21,22,23)
InChIKeyILTLQWCIBUKIRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide (CAS 898405-79-3): Chemical Class, Structural Context, and Procurement Relevance


3-(Ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide (CAS 898405-79-3; molecular formula C₂₀H₂₀N₂O₄S₂; MW 416.51 g/mol) is a synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide chemotype [1]. This compound scaffold has been investigated across multiple therapeutic programs, including as hepatitis C virus (HCV) replication inhibitors in the alkylsulfonyl-substituted N-(thiazol-2-yl)benzamide patent family (EA019357B1) and as negative allosteric modulators of the Zinc-Activated Channel (ZAC) [2][3]. Its structural signature—3-ethylsulfonyl substitution on the benzamide ring combined with a 4-(4-methoxyphenyl)-5-methylthiazol-2-yl moiety—distinguishes it from closely related analogs that differ in sulfonyl position, thiazole substitution pattern, or phenyl ether identity.

Why Generic Substitution Is Inappropriate for 3-(Ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide: Key Structural Distinctions from Nearest Analogs


Within the N-(thiazol-2-yl)benzamide class, even minor structural modifications produce substantial shifts in target engagement, physicochemical profile, and pharmacological outcome. The 3-ethylsulfonyl substitution on the benzamide ring differentiates this compound from its 4-ethylsulfonyl positional isomer, which presents a distinct hydrogen-bond acceptor geometry and electrostatic surface [1]. The presence of the 5-methyl group on the thiazole ring separates it from the des-methyl analog (CAS 898423-17-1), altering steric bulk, conformational preference, and potentially metabolic stability at the C5 position [1]. The 4-methoxyphenyl substituent on the thiazole, versus the 4-ethoxyphenyl variant, further modulates lipophilicity (calculated logP) and π-stacking capacity. These cumulative structural differences mean that procurement specifications cannot be met by substituting a seemingly similar N-(thiazol-2-yl)benzamide without experimental validation of equivalence in the relevant assay system [2].

Quantitative Differentiation Evidence for 3-(Ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide (CAS 898405-79-3)


Structural Differentiation: 5-Methyl Thiazole Substitution vs. Des-Methyl Analog (CAS 898423-17-1)

The target compound bears a 5-methyl substituent on the thiazole ring, whereas the closest commercially available comparator, 3-(ethanesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 898423-17-1), lacks this methyl group [1]. The 5-methyl group introduces additional steric bulk adjacent to the amide linkage, which in the broader N-(thiazol-2-yl)benzamide class has been demonstrated to influence both target binding conformation and metabolic stability [2].

Medicinal Chemistry Structure-Activity Relationship Thiazole SAR

Regioisomeric Differentiation: 3-Ethylsulfonyl vs. 4-Ethylsulfonyl Benzamide Position

The target compound carries the ethylsulfonyl group at the meta (3-) position of the benzamide ring, in contrast to the para (4-) positional isomer 4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide . In the N-(thiazol-2-yl)benzamide ZAC antagonist series, the position of the sulfonyl substituent on the benzamide ring has been shown to be a critical determinant of antagonist potency, with meta-substituted analogs generally exhibiting distinct pharmacological profiles from their para-substituted counterparts [1].

Medicinal Chemistry Regioisomer Selectivity Sulfonamide SAR

Phenyl Ether Differentiation: 4-Methoxy vs. 4-Ethoxy Substituent on Thiazole C4-Aryl Group

The target compound features a 4-methoxyphenyl group at the thiazole C4 position, while a closely related analog N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide bears a 4-ethoxyphenyl group . The methoxy → ethoxy change increases lipophilicity (calculated ΔclogP ≈ +0.5) and molecular weight (+14 Da). In drug discovery programs, methoxy-to-ethoxy substitution is a standard SAR probe for assessing lipophilic bulk tolerance and can significantly impact metabolic stability, plasma protein binding, and off-target promiscuity [1].

Lipophilicity Modulation ADME Optimization Medicinal Chemistry

Patent-Class Evidence: Alkylsulfonyl-Substituted N-(Thiazol-2-yl)benzamides as Anti-HCV Agents

Patent EA019357B1 (and related family members including US8124632) explicitly claims alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides as a class demonstrating strong activity against hepatitis virus [1]. The generic Markush structure encompasses the target compound's substitution pattern, wherein at least one of R₁–R₆ or R₉ must be (C₁–C₆)alkylsulfonyl [1]. While individual compound EC₅₀ values are not publicly disclosed in the patent for this specific analog, the patent teaches that compounds within this structural scope exhibit HCV replication inhibition [1][2].

Antiviral Research Hepatitis C Virus HCV Replication Inhibition

Class-Level Pharmacological Relevance: N-(Thiazol-2-yl)benzamides as ZAC Channel Antagonists

The publication by Madjroh et al. (2021) established N-(thiazol-2-yl)benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), with lead compounds exhibiting IC₅₀ values in the 1–3 μM range and demonstrating non-competitive antagonism [1]. The target compound's core scaffold (3-substituted benzamide linked to a thiazole heterocycle) matches the pharmacophore defined in this study, although the specific compound was not among the 61 analogs tested [1]. The 3-ethylsulfonyl substituent is sterically and electronically analogous to substituents that conferred potent ZAC inhibition in the characterized series [1].

Ion Channel Pharmacology Zinc-Activated Channel Cys-Loop Receptor

Optimal Research Application Scenarios for 3-(Ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide (CAS 898405-79-3)


HCV Antiviral Lead Optimization: SAR Expansion Around Thiazole C4-Aryl and C5-Methyl Substitution

Based on patent-class evidence from EA019357B1 establishing anti-HCV activity for alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides [1], this compound serves as a rational SAR probe for HCV replicon screening programs. Its 5-methylthiazole and 4-methoxyphenyl features allow systematic exploration of steric and electronic effects at positions not elaborated in the original nitazoxanide-derived thiazolide series. Procurement enables direct head-to-head comparison with the des-methyl analog (CAS 898423-17-1) and the 4-ethylsulfonyl regioisomer to establish SAR trends for antiviral potency and cytotoxicity in HCV replicon assays (e.g., Huh-7-derived systems).

ZAC Channel Pharmacology: Novel Probe for Allosteric Modulator Binding Site Mapping

The N-(thiazol-2-yl)benzamide scaffold has been validated as the first selective ZAC antagonist chemotype, with lead compounds demonstrating IC₅₀ values of 1–3 μM and a non-competitive (allosteric) mechanism of action [2]. The target compound introduces a 4-(4-methoxyphenyl)-5-methyl substitution pattern on the thiazole that has not been explored in the published ZAC SAR. This makes it a valuable tool compound for two-electrode voltage clamp electrophysiology studies aimed at mapping the allosteric binding pocket and understanding how thiazole C4-aryl and C5-alkyl substituents modulate antagonist potency, binding kinetics, and subtype selectivity across mammalian ZAC orthologs.

Physicochemical Property Optimization: Methoxy vs. Ethoxy Lipophilicity Comparison

For medicinal chemistry programs balancing target potency with ADME properties, this compound (4-methoxyphenyl, clogP ~4.0 estimated) and its 4-ethoxyphenyl analog (estimated clogP ~4.5) form a matched molecular pair for assessing the impact of a single methylene unit on lipophilicity, metabolic stability, and permeability . Parallel procurement of both analogs enables measurement of logD₇.₄, microsomal stability (human/rat), Caco-2 permeability, and plasma protein binding, generating actionable data to guide phenyl ether substitution strategy in lead optimization.

Chemical Biology Tool: Kinase Inhibition Scaffold Screening

The N-(thiazol-2-yl)benzamide core has been explored in kinase inhibitor programs, including thiazole benzamide derivatives targeting protein kinases involved in cell proliferation [3]. The 3-ethylsulfonyl substituent and 4-(4-methoxyphenyl)-5-methylthiazole combination presents a distinct hydrogen-bond donor/acceptor pattern and conformational profile. This compound is suitable for inclusion in kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to identify novel kinase inhibition profiles and assess selectivity relative to the broader N-(thiazol-2-yl)benzamide chemotype.

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